molecular formula C9H16BrNO4 B595466 Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 1219200-16-4

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B595466
CAS No.: 1219200-16-4
M. Wt: 282.134
InChI Key: ODLDPRMMKCMNMD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is an organic compound with the molecular formula C9H16BrNO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties. The compound features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group, making it a versatile intermediate in various chemical reactions.

Scientific Research Applications

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is widely used in scientific research, particularly in:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .

Mechanism of Action

Mode of Action

It is known that the compound can undergo various chemical reactions, including protodeboronation . This process involves the removal of a boron atom from the compound, which can lead to changes in its structure and function.

Biochemical Pathways

The compound is likely to be involved in several biochemical pathways due to its potential to undergo protodeboronation . This process can lead to the formation of new compounds, which can then participate in various biochemical reactions.

Result of Action

The compound’s potential to undergo protodeboronation suggests that it could lead to structural and functional changes in the molecules it interacts with .

Action Environment

The action of the compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . For example, the rate of the compound’s protodeboronation reaction can be influenced by the pH of the environment . Therefore, these factors should be considered when studying the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-((tert-butoxycarbonyl)amino)propanoate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of the corresponding alcohol.

    Deprotection: Formation of the free amine.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-2-amino propanoate: Lacks the Boc protecting group, making it more reactive.

    Methyl 3-chloro-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

    Methyl 3-iodo-2-((tert-butoxycarbonyl)amino)propanoate: Contains an iodine atom, which is a better leaving group than bromine.

Uniqueness

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in reactions. The bromine atom also offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLDPRMMKCMNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674238
Record name Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219200-16-4
Record name Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-((tert-butoxycarbonyl)amino)propionic acid methyl ester
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